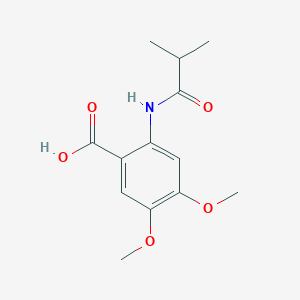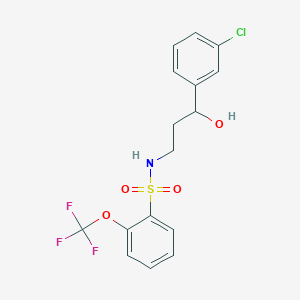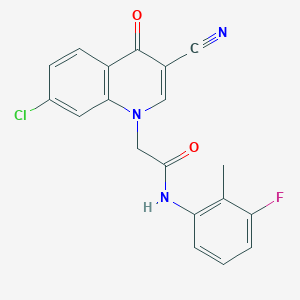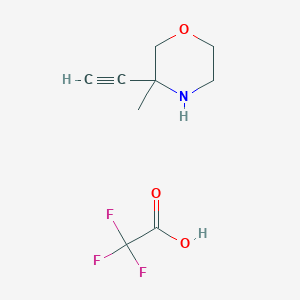![molecular formula C13H15F2NO2 B2415903 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1217060-57-5](/img/structure/B2415903.png)
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is an organic compound with the molecular formula C13H15F2NO2 and a molecular weight of 255.265 g/mol. This compound is used in scientific experiments for its biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with (1-hydroxycyclopentyl)methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-difluoro-N-((1-oxocyclopentyl)methyl)benzamide.
Reduction: 3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)aniline.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The exact mechanism of action of 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. The hydroxyl and amide groups may play a role in binding to these targets, while the difluorobenzene moiety could influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
3,4-difluorobenzamide: Lacks the cyclopentyl and hydroxyl groups, making it less complex.
N-((1-hydroxycyclopentyl)methyl)benzamide: Lacks the difluoro substituents, which may affect its reactivity and stability.
3,4-difluoro-N-methylbenzamide: Lacks the cyclopentyl group, which could influence its biological activity.
Uniqueness
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to the presence of both difluoro and cyclopentyl groups, which may confer specific biological activities and chemical properties not found in simpler analogs.
特性
IUPAC Name |
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQACYASFFYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)

![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)

![2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol](/img/structure/B2415825.png)
![3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole](/img/structure/B2415828.png)

![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)



![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)


